molecular formula C19H18ClFN2O2 B2570947 N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide CAS No. 899951-21-4

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide

Cat. No.: B2570947
CAS No.: 899951-21-4
M. Wt: 360.81
InChI Key: LKIARCCQBPQEPY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide (CAS 899951-21-4) is a synthetic small molecule belonging to the class of benzoyl-piperidine derivatives. It is provided as a high-purity compound for research applications. This molecule is of significant interest in neuroscience and psychiatric disorder research, as compounds within this structural class have been identified as modulators of key neurotransmitter receptors, specifically the 5HT2 (serotonin) and D3 (dopamine) receptors . This dual mechanism suggests potential for investigating new therapeutic pathways for conditions such as schizophrenia, bipolar disorder, and substance dependence . The molecular formula of the compound is C19H18ClFN2O2, with a molecular weight of 360.81 g/mol . Its structure features a piperidine core substituted with both a 4-chlorophenyl group and a 2-fluorobenzoyl moiety, a configuration that is central to its bioactivity and interaction with biological targets. Researchers can utilize this compound for in vitro binding assays, target validation, and other preclinical studies to explore its pharmacological profile and mechanisms of action. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. References 1. A2B Chem. (n.d.). This compound. Retrieved from https://www.a2bchem.com/899951-21-4.html 2. WO2007093540A1. (n.d.). Benzoyl-piperidine derivatives as 5ht2/d3 modulators. Google Patents. Retrieved from https://patents.google.com/patent/WO2007093540A1/ja

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-14-8-10-15(11-9-14)23(19(25)22-12-4-1-5-13-22)18(24)16-6-2-3-7-17(16)21/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIARCCQBPQEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the reaction of the piperidine ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the 2-Fluorobenzoyl Group: The final step involves the acylation of the intermediate with 2-fluorobenzoyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key structural differences among analogs arise from substituents on the piperidine ring and the aryl groups.

Table 1: Substituent Comparisons
Compound Name Piperidine Substituent Aryl Group(s) Key Functional Groups
N-(4-Chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide (Target) 2-Fluorobenzoyl 4-Chlorophenyl Cl, F, carboxamide
4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide Benzyl 4-Chlorophenyl Cl, benzyl
4-(5-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide 5-Chloro-2-oxo-benzodiazolyl 4-Chlorophenyl Cl (x2), benzodiazolone
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)piperidine-1-carboxamide 2-Oxoethylamino-4-chlorophenyl Piperidine-1-carboxamide Cl, oxoethyl, carboxamide

Key Observations :

  • Halogen positioning : The 4-chlorophenyl group is conserved in several analogs, but halogenation elsewhere (e.g., 2-fluoro in the target’s benzoyl group) may influence steric and electronic interactions with biological targets.

Halogen Substitution Effects

highlights that halogen size (F, Cl, Br, I) in aryl groups may have minimal impact on inhibitory potency for certain targets. For example:

  • Maleimide derivatives with 4-fluoro (IC50 = 5.18 μM), 4-chloro (7.24 μM), 4-bromo (4.37 μM), and 4-iodo (4.34 μM) substituents showed similar inhibition of monoacylglycerol lipase (MGL) .

Implications for the Target Compound :

  • The 2-fluorobenzoyl group may enhance binding to hydrophobic pockets in enzyme targets (e.g., kinases or GPCRs) compared to simpler aryl substituents.
  • Local anesthetic activity observed in chlorophenyl-piperidine derivatives suggests the target compound could be explored for similar applications, though its benzoyl group might alter duration or potency.

Biological Activity

N-(4-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClFN2O2
  • Molecular Weight : 360.81 g/mol
  • CAS Number : 899951-21-4

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Typically synthesized through cyclization of appropriate precursors or hydrogenation of pyridine.
  • Introduction of Functional Groups : The piperidine ring is reacted with 4-chlorobenzoyl chloride and 2-fluorobenzoyl chloride in the presence of a base like triethylamine to introduce the chlorophenyl and fluorobenzoyl groups.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may modulate cellular pathways by binding to specific targets, influencing physiological responses.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of piperidine compounds can inhibit angiogenesis and exhibit cytotoxic effects on cancer cells. For instance, related compounds have demonstrated significant inhibition of blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model, indicating potential as anticancer agents .
  • Enzyme Inhibition : Similar piperidine derivatives have been explored for their ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing potential in treating Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anti-Angiogenic Studies : A study on related piperidine derivatives showed that they effectively blocked angiogenesis in the CAM model, with compounds exhibiting differential migration and DNA cleavage abilities .
  • Neuroprotective Effects : Research into multitarget-directed ligands has highlighted the potential for these compounds to influence amyloid-beta aggregation, a hallmark of Alzheimer's disease, through inhibition of key enzymes .
  • DNA Cleavage Activity : Compounds structurally similar to this compound were evaluated for their ability to cleave DNA, demonstrating significant efficacy that suggests a mechanism for anticancer activity through direct interaction with nucleic acids .

Comparative Analysis

Compound NameBiological ActivityKey Findings
This compoundAnticancer, enzyme inhibitionPotential antiangiogenic effects; binding affinity to AChE
Related Piperidine DerivativesAnticancerSignificant inhibition of blood vessel formation; DNA cleavage activity
Multitarget LigandsNeuroprotectiveEffective against Aβ aggregation; inhibition of AChE and BuChE

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